Enhanced Lipophilicity: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Exhibits a >10-Fold Higher Computed LogP than the Methyl Ester Analog
The target compound displays a computed XLogP3-AA value of 1.7, which is 1.0 log unit higher than the 0.7 computed for the methyl ester analog methyl N-(2-chloroethyl)-N-methylcarbamate. This difference corresponds to a predicted >10-fold increase in n-octanol/water partition coefficient [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl N-(2-chloroethyl)-N-methylcarbamate (CAS 10230-46-3): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +1.0 (approx. 10-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, making the tert-butyl ester the preferred intermediate when designing brain-penetrant or cell-permeable probe molecules.
- [1] PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 54256895, methyl N-(2-chloroethyl)-N-methylcarbamate. National Center for Biotechnology Information (2025). View Source
